Fmoc-α-Methyl-L-Asparaginsäure

Übersicht

Beschreibung

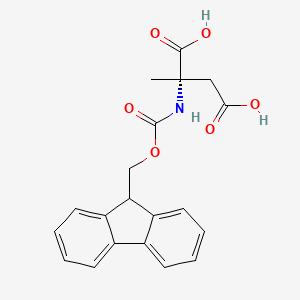

Fmoc-alpha-methyl-L-aspartic acid is a compound with the molecular formula C20H19NO6 . It has a molecular weight of 369.4 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid .

Synthesis Analysis

Fmoc-based peptide synthesis is a common method used in the synthesis of peptides, including Fmoc-alpha-methyl-L-aspartic acid . This method involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers . Protecting group strategies for relevant amino acids are developed and the limitations thereof are reported . A strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery is developed .Molecular Structure Analysis

The molecular structure of Fmoc-alpha-methyl-L-aspartic acid includes a total of 48 bonds . There are 29 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involving Fmoc-alpha-methyl-L-aspartic acid are complex and can be influenced by various factors. For instance, anions could greatly affect the hydrogelation of Fmoc-YL, leading to the transformation of the supermolecular structures from densely fibrous networks to spherical aggregates .Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-L-aspartic acid has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 369.12123733 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 27 .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Fmoc-α-Methyl-L-Asparaginsäure

Zellkultivierung: Fmoc-Aminosäuren sind bekannt für ihre Rolle in der Zellkultivierung aufgrund ihrer bio-inspirierten Eigenschaften. Sie bieten ein geeignetes Umfeld für die Ausbreitung, Migration und Proliferation von Zellen, was in der Gewebezüchtung und Organregeneration entscheidend ist .

Bio-Templating: Die Selbstorganisationsmerkmale von Fmoc-Aminosäuren ermöglichen es ihnen, als Bio-Vorlagen zu dienen. Diese Anwendung ist bedeutsam bei der Herstellung strukturierter Materialien, die biologische Systeme imitieren .

Optische Anwendungen: Aufgrund der Aromatizität der Fmoc-Gruppe haben diese Aminosäuren Potenzial in optischen Anwendungen, wo ihre inhärenten Eigenschaften für verschiedene photonische Bauelemente genutzt werden können .

Arzneimittelverabreichungssysteme: Die Hydrophobizität und die Eigenschaft zur Selbstorganisation von Fmoc-Aminosäuren machen sie zu geeigneten Kandidaten für die Konstruktion von Arzneimittelverabreichungssystemen, die therapeutische Wirkstoffe an bestimmte Stellen im Körper transportieren können .

Katalytische Eigenschaften: Fmoc-Aminosäuren weisen katalytische Eigenschaften auf, die in chemischen Reaktionen genutzt werden können, was möglicherweise zu effizienteren und selektiveren Prozessen führt .

Therapeutische Anwendungen: Die bioaktive Natur von Fmoc-Aminosäuren ermöglicht es, sie in therapeutischen Anwendungen zu verwenden, möglicherweise als Teil von Behandlungen für verschiedene Krankheiten .

Antibiotische Eigenschaften: Es wurde festgestellt, dass einige Fmoc-Aminosäuren antibakterielle Eigenschaften besitzen, wodurch sie bei der Entwicklung neuer Antibiotika oder antibakterieller Mittel nützlich sind .

Hydrogelbildung: Die Fähigkeit von Fmoc-Aminosäuren, bei pH-Änderung Hydrogele zu bilden, ist eine weitere einzigartige Anwendung. Diese Hydrogele können in biomedizinischen Anwendungen wie der Arzneimittelverabreichung und der Gewebezüchtung eingesetzt werden .

Wirkmechanismus

Target of Action

The primary target of Fmoc-alpha-methyl-L-aspartic acid is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

Fmoc-alpha-methyl-L-aspartic acid interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a stable compound that protects the amine group during peptide synthesis .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

The molecular weight of the compound is 36938 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of Fmoc-alpha-methyl-L-aspartic acid’s action is the protection of the amine group during peptide synthesis . This protection enables the synthesis of complex peptides without the amine group reacting undesirably. The Fmoc group is then rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Action Environment

The action of Fmoc-alpha-methyl-L-aspartic acid is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Vorteile Und Einschränkungen Für Laborexperimente

Fmoc-alpha-methyl-L-aspartic acid has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is also easy to synthesize and can be used in large quantities. However, Fmoc-alpha-methyl-L-aspartic acid has some limitations. It is not suitable for use in vivo experiments, as it can be toxic in large doses.

Zukünftige Richtungen

There are several potential future directions for research involving Fmoc-alpha-methyl-L-aspartic acid. One potential direction is to explore its potential for use in drug delivery systems. It could also be used to study the molecular mechanisms of other diseases, such as Parkinson’s disease and Huntington’s disease. Additionally, it could be used to study the effects of Fmoc-alpha-methyl-L-aspartic acid on the immune system. Finally, Fmoc-alpha-methyl-L-aspartic acid could be used to develop new therapeutic strategies for cancer and other diseases.

Safety and Hazards

Fmoc-alpha-methyl-L-aspartic acid is classified as an irritant . It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)

![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)

![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)

![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)